Dibenzyl but-2-en-1-ylphosphonate
Description
Dibenzyl but-2-en-1-ylphosphonate is an organophosphorus compound characterized by a central phosphorus atom bonded to two benzyl groups and a but-2-en-1-yl moiety via a stable carbon-phosphorus (C-P) bond. This phosphonate structure confers exceptional thermal and hydrolytic stability compared to esters or sulfides, making it valuable in industrial applications such as flame retardants, polymer stabilizers, and medicinal chemistry intermediates . The but-2-en-1-yl group introduces unsaturation, enhancing reactivity in polymerization or cross-linking processes.
Properties
CAS No. |
828268-21-9 |
|---|---|
Molecular Formula |
C18H21O3P |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
[but-2-enyl(phenylmethoxy)phosphoryl]oxymethylbenzene |
InChI |
InChI=1S/C18H21O3P/c1-2-3-14-22(19,20-15-17-10-6-4-7-11-17)21-16-18-12-8-5-9-13-18/h2-13H,14-16H2,1H3 |
InChI Key |
YVFMXWAXTLEHLY-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl but-2-en-1-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of dibenzyl phosphite with but-2-en-1-yl bromide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the bromide, resulting in the formation of the phosphonate ester.
Another method involves the use of a palladium-catalyzed cross-coupling reaction between dibenzyl phosphonate and but-2-en-1-yl halides. This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl but-2-en-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the reagents used.
Scientific Research Applications
Dibenzyl but-2-en-1-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic phosphate groups in biological molecules.
Medicine: Research is ongoing to explore its use as a prodrug, where the phosphonate group can be metabolized to release active pharmaceutical ingredients.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of dibenzyl but-2-en-1-ylphosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound can inhibit enzyme activity by mimicking the transition state of phosphate esters, thereby blocking the active site and preventing substrate binding.
Comparison with Similar Compounds
Research Findings and Key Insights
- Microbial Degradation: Unlike sulfides, phosphonates are rarely degraded by common fungi or bacteria. For example, Nocardioides simplex oxidizes sulfur in sulfides but fails to cleave C-S bonds, whereas phosphonate-cleaving microbes are rare and specialized .
- Synthetic Utility : The but-2-en-1-yl group in this compound enables participation in Diels-Alder reactions, a feature absent in saturated analogs.
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